1-(2-(2-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate
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Overview
Description
1-(2-(2-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate is a complex organic compound with the molecular formula C22H17ClN2O4 and a molecular weight of 408.845 g/mol This compound is known for its unique structure, which includes a methoxybenzoyl group, a carbohydrazonoyl group, a naphthyl group, and a chlorobenzoate group
Preparation Methods
The synthesis of 1-(2-(2-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Preparation of 2-methoxybenzoyl chloride: This can be achieved by reacting 2-methoxybenzoic acid with thionyl chloride under reflux conditions.
Formation of carbohydrazide: The 2-methoxybenzoyl chloride is then reacted with hydrazine hydrate to form 2-methoxybenzoyl carbohydrazide.
Coupling with 2-naphthylamine: The carbohydrazide is then coupled with 2-naphthylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Chemical Reactions Analysis
1-(2-(2-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate undergoes various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-(2-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-(2-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to enzymes: It may inhibit or activate certain enzymes involved in metabolic pathways.
Interacting with DNA: The compound can intercalate into DNA, affecting gene expression and cellular functions.
Modulating signaling pathways: It may influence various signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
1-(2-(2-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate can be compared with other similar compounds, such as:
- 2-(2-(2-Methoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 2-Methoxy-4-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and applications.
Properties
CAS No. |
769146-44-3 |
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Molecular Formula |
C26H19ClN2O4 |
Molecular Weight |
458.9 g/mol |
IUPAC Name |
[1-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C26H19ClN2O4/c1-32-23-9-5-4-8-21(23)25(30)29-28-16-22-20-7-3-2-6-17(20)12-15-24(22)33-26(31)18-10-13-19(27)14-11-18/h2-16H,1H3,(H,29,30)/b28-16+ |
InChI Key |
AVGOTKDAJCWDOS-LQKURTRISA-N |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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